18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds through a series of reactions such as cyclization, condensation, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile can be compared to other similar compounds, such as:
2-Amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5’‘,1’‘2’,3’]pyrimido[4’,5’4,5]pyrido[2,1-a]isoquinolin-6-one: This compound shares a similar core structure but differs in its functional groups and biological activity.
Other pyrazolo[5’‘,1’‘2’,3’]pyrimido[4’,5’4,5]pyrido[2,1-a]isoquinoline derivatives:
Properties
IUPAC Name |
18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-17-5-11-3-4-24-15(13(11)6-18(17)28-2)7-16-14(20(24)26)10-22-19-12(8-21)9-23-25(16)19/h5-6,9-10,15H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPPUASARLJLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NC5=C(C=NN45)C#N)C(=O)N3CCC2=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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